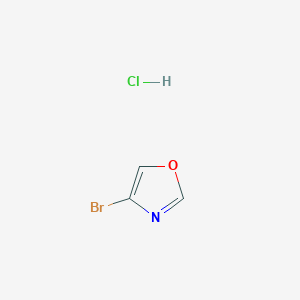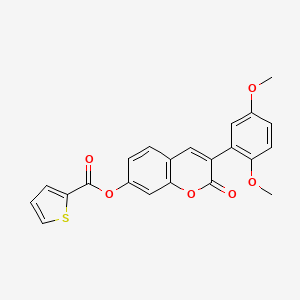
2-bromo-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-methoxybenzamide is a useful research compound. Its molecular formula is C20H21BrFNO3 and its molecular weight is 422.294. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Properties
- This compound is related to synthetic efforts in radiolabeling and studying cannabinoid receptors through positron emission tomography (PET), as demonstrated by the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide for PET imaging of CB1 cannabinoid receptors (R. Katoch-Rouse & A. Horti, 2003). This research shows the broader potential for fluorinated compounds in neuroscience research.
- Another area of application is in the development of luminescent materials, where compounds such as 2-bromo-N-[(4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl]-5-methoxybenzamide could play a role in creating advanced materials with specific optical properties. For example, Fischer, Baier, and Mecking (2013) demonstrated the synthesis of bright emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks, highlighting the potential of such compounds in material science and engineering (C. S. Fischer, M. Baier, & S. Mecking, 2013).
Pharmaceutical Applications
- The structure of 2-bromo-N-[(4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl]-5-methoxybenzamide suggests potential in medicinal chemistry, especially in the synthesis of new drug candidates. For instance, the research on radiosynthesis of a new radioiodinated ligand for serotonin-5HT2-receptors points towards the compound's utility in developing tracers for brain imaging and studying neurotransmission (J. Mertens et al., 1994).
Antimicrobial and Antidiabetic Potentials
- Studies on related bromophenols and benzamide derivatives have shown antimicrobial and antidiabetic activities. For example, Xu et al. (2003) isolated bromophenols from the marine red alga Rhodomela confervoides, displaying significant antimicrobial activity (N. Xu, Xiaoli Fan, et al., 2003). This suggests the potential for compounds like 2-bromo-N-[(4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl]-5-methoxybenzamide in developing new antimicrobial agents.
- Furthermore, the antidiabetic effect of compounds through PPARα/γ dual activation, as demonstrated by Jung et al. (2017), indicates the possibility of using such compounds in treating type 2 diabetes and related metabolic disorders (Yujung Jung et al., 2017).
Eigenschaften
IUPAC Name |
2-bromo-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrFNO3/c1-25-16-6-7-18(21)17(12-16)19(24)23-13-20(8-10-26-11-9-20)14-2-4-15(22)5-3-14/h2-7,12H,8-11,13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNATZIIOHONQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

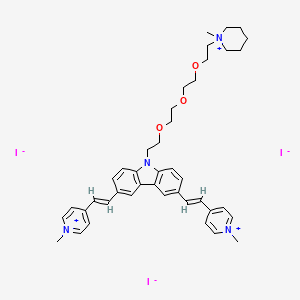

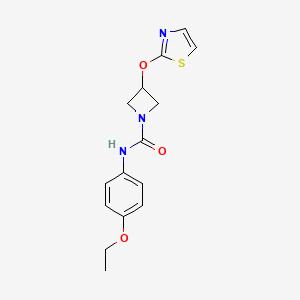

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2844203.png)

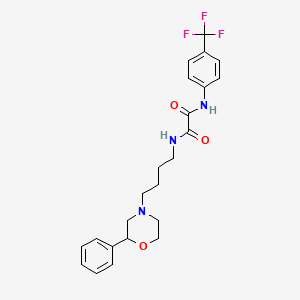

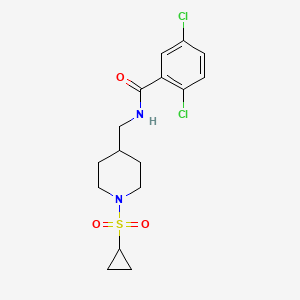

![ethyl 6-[(4-methoxyphenyl)sulfonyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2-carboxylate](/img/structure/B2844209.png)
![3,3,3-Trifluoro-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2844210.png)
